molecular formula C8H11N3O B15225178 2-Cyclopropoxy-4-hydrazinylpyridine

2-Cyclopropoxy-4-hydrazinylpyridine

Cat. No.: B15225178
M. Wt: 165.19 g/mol
InChI Key: YNNFHQBYNKWGEE-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-hydrazinylpyridine is a heterocyclic compound that features a pyridine ring substituted with a cyclopropoxy group at the 2-position and a hydrazinyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropoxy-4-hydrazinylpyridine typically involves the nucleophilic substitution of a halogenated pyridine derivative with hydrazine hydrate. One common method is the reaction of 2-cyclopropoxypyridine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-hydrazinylpyridine undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazones or other reduced forms.

    Substitution: Various substituted pyridine derivatives depending on the specific reagents used.

Scientific Research Applications

2-Cyclopropoxy-4-hydrazinylpyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-cyclopropoxy-4-hydrazinylpyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound may interact with DNA or RNA, leading to changes in gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinylpyridine: A simpler analog without the cyclopropoxy group.

    4-Hydrazinylpyridine: Another analog with the hydrazinyl group at a different position.

    2-Cyclopropoxypyridine: Lacks the hydrazinyl group but retains the cyclopropoxy substitution.

Uniqueness

2-Cyclopropoxy-4-hydrazinylpyridine is unique due to the presence of both the cyclopropoxy and hydrazinyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

(2-cyclopropyloxypyridin-4-yl)hydrazine

InChI

InChI=1S/C8H11N3O/c9-11-6-3-4-10-8(5-6)12-7-1-2-7/h3-5,7H,1-2,9H2,(H,10,11)

InChI Key

YNNFHQBYNKWGEE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=NC=CC(=C2)NN

Origin of Product

United States

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